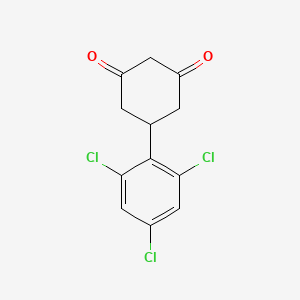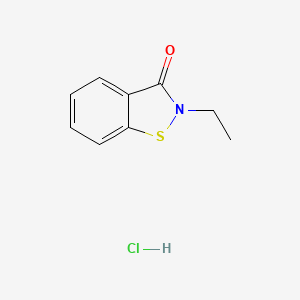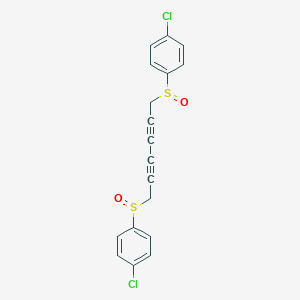
2-(Diphenylphosphoryl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphoryl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, with a diphenylphosphoryl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphoryl)butan-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent and requires careful control of temperature and reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphoryl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Phosphorus (V) chloride (PCl5) and hydrogen bromide (HBr) are used for chlorination and bromination, respectively.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Secondary and tertiary alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphoryl)butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylphosphoryl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The diphenylphosphoryl group can participate in various chemical reactions, modulating the compound’s overall behavior .
Comparación Con Compuestos Similares
Similar Compounds
Butan-1-ol: A simple alcohol with a hydroxyl group attached to the first carbon atom.
Diphenylphosphine oxide: Contains a diphenylphosphoryl group but lacks the butane chain.
Uniqueness
2-(Diphenylphosphoryl)butan-1-ol is unique due to the presence of both a hydroxyl group and a diphenylphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89841-29-2 |
|---|---|
Fórmula molecular |
C16H19O2P |
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
2-diphenylphosphorylbutan-1-ol |
InChI |
InChI=1S/C16H19O2P/c1-2-14(13-17)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,2,13H2,1H3 |
Clave InChI |
FZVLHJSUGZTCOF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


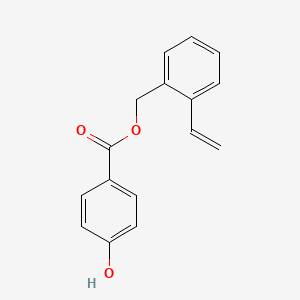
methanone](/img/structure/B14388023.png)


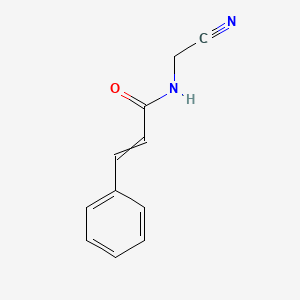
![1-{4-[(4-Hydroxy-5-phenoxypentyl)amino]piperidin-1-yl}butan-1-one](/img/structure/B14388052.png)
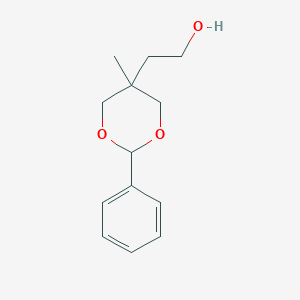
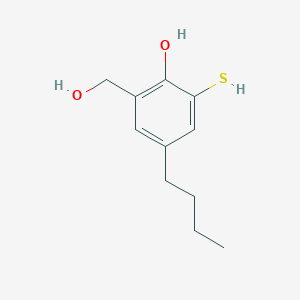
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B14388065.png)


